4-Bromo-6-(trifluoromethyl)-1H-indole
Overview
Description
4-Bromo-6-(trifluoromethyl)-1H-indole is a halogenated indole derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities and their presence in many natural products. Indole derivatives are known for their potential physiological activities and are often synthesized from halogenated anilines or indoles .
Synthesis Analysis
The synthesis of indole derivatives, such as 4-Bromo-6-(trifluoromethyl)-1H-indole, typically involves strategies that introduce halogen and trifluoromethyl groups into the indole core. For instance, a method for the synthesis of bromoindole derivatives, which could be related to the synthesis of the compound , has been developed using trifluoroacetylated indole driven hydrolysis, which allows for regioselective bromination . Another approach involves the synthesis of trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives, which can be used as photoaffinity labels in biological studies .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic and thermal tools, and confirmed by X-ray single crystal diffraction. Hirshfeld surface analysis and 2D fingerprint plots can be used to evaluate intermolecular interactions and atom-to-atom interaction percentages . Additionally, computational methods such as DFT and TD-DFT can be employed to explore molecular orbital energy level diagrams and to assign electronic spectra .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, 2-hydroxyindoline-3-triethylammonium bromide, a related indole derivative, can participate in formal C3-electrophilic reactions with various nucleophiles . Moreover, regioselective C(sp2)-H dual functionalization of indoles can be achieved using hypervalent iodine(III) compounds, leading to bromo-amination via 1,3-migration of imide groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 4-Bromo-6-(trifluoromethyl)-1H-indole are influenced by their functional groups. The presence of a bromine atom and a trifluoromethyl group can significantly affect the compound's reactivity, electronic distribution, and thermal stability. For instance, the thermal stability of a related compound was reported to be good up to 215°C . The molecular electrostatic potential map can be used to identify electrophilic and nucleophilic regions, which are important for understanding the reactivity of the molecule . NMR chemical shifts computed using the GIAO method can provide insights into the electronic environment of the molecule .
Scientific Research Applications
Indole Synthesis and Classification
Indole synthesis is a fundamental area of study with implications for the development of new methods and applications for indole derivatives like 4-Bromo-6-(trifluoromethyl)-1H-indole. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, presenting a classification framework for all indole syntheses, highlighting the strategic approaches used to construct the indole nucleus, which is central to understanding the synthetic versatility of indole derivatives (Taber & Tirunahari, 2011).
Biological and Pharmacological Activities
Indole and its derivatives are known for their wide range of biological activities, which are pertinent to the study of specific derivatives such as 4-Bromo-6-(trifluoromethyl)-1H-indole. Ali et al. (2013) discuss the preparation methods, importance, and medicinal applications of indoles and indazoles, emphasizing their antibacterial, anticancer, antioxidant, and anti-inflammatory properties (Ali et al., 2013).
Li et al. (2021) explore the interactions between host and microorganisms, focusing on indole and its derivatives produced by intestinal microorganisms. They highlight the therapeutic prospects of these compounds in maintaining intestinal homeostasis and impacting liver metabolism and immune response (Li et al., 2021).
Environmental Impact
While not directly related to 4-Bromo-6-(trifluoromethyl)-1H-indole, Koch and Sures (2018) review the environmental concentrations and toxicology of 2,4,6-tribromophenol, an example of a brominated compound with environmental relevance. This review underscores the importance of understanding the environmental behavior and impact of brominated organic compounds, which is relevant for considering the environmental aspects of brominated indole derivatives (Koch & Sures, 2018).
Future Directions
While specific future directions for “4-Bromo-6-(trifluoromethyl)-1H-indole” were not found in the search results, it is noted that many novel applications of trifluoromethylpyridines, which are structurally similar to the compound , are expected to be discovered in the future . This suggests that “4-Bromo-6-(trifluoromethyl)-1H-indole” may also have potential for new applications in the future.
properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-7-3-5(9(11,12)13)4-8-6(7)1-2-14-8/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQHXKQOACYLJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646642 | |
Record name | 4-Bromo-6-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(trifluoromethyl)-1H-indole | |
CAS RN |
1000342-93-7 | |
Record name | 4-Bromo-6-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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